Diastereomeric Purity: (2S,3R) Target Isomer vs. Commonly Available 4-Substituted Analog
The target compound, specifically the (2S,3R) diastereomer (CAS 443899-48-7), is supplied at a guaranteed purity of 97%, as specified by commercial suppliers . Its primary comparator, the 4-substituted analog trans-N-Fmoc-4-tert-butoxy-L-proline (Fmoc-Hyp(tBu)-OH, CAS 122996-47-8), is typically offered at a higher purity of ≥98.0% (HPLC) . While both are high-purity HPLC-verified products, the distinct diastereomeric identity of the 3-substituted isomer is its primary differentiator. Even a small percentage of the incorrect diastereomer can lead to a significant loss of target peptide purity and yield during SPPS chain elongation, making the assured identity of the chiral centers crucial.
| Evidence Dimension | Guaranteed Purity of Isolated Diastereomer |
|---|---|
| Target Compound Data | 97% (for (2S,3R) isomer, CAS 443899-48-7) |
| Comparator Or Baseline | trans-N-Fmoc-4-tert-butoxy-L-proline (CAS 122996-47-8) at >98.0% (HPLC) |
| Quantified Difference | A minimum purity difference of ~1% is observed, but the critical difference is the unique diastereomeric configuration (3-tert-butoxy vs 4-tert-butoxy). |
| Conditions | Vendor specification sheets from CymitQuimica (target) and TCI chemicals (comparator). |
Why This Matters
For procurement in stereospecific peptide synthesis, the assured chiral purity of the (2S,3R) isomer is non-negotiable, as alternative diastereomers will produce peptide epimers with different, often non-functional, conformational properties.
